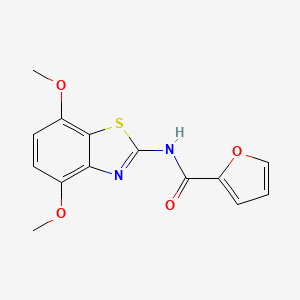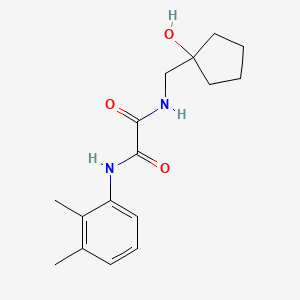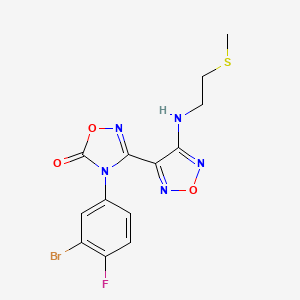
Ido-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IDO-IN-12 es un compuesto químico conocido por su función como inhibidor de la indolamina 2,3-dioxigenasa (IDO). La indolamina 2,3-dioxigenasa es una enzima que cataliza la oxidación del L-triptófano a N-formilquinurenina, que es el primer paso y el que limita la velocidad en la vía de la quinurenina. Esta vía es significativa en varios procesos biológicos, incluida la regulación de la respuesta inmunitaria y la progresión del cáncer .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de IDO-IN-12 implica múltiples pasos, comenzando con las moléculas precursoras apropiadas. La ruta de síntesis exacta y las condiciones de reacción son propietarias y se detallan en la patente WO 2017181849 A1 . Generalmente, la síntesis implica el uso de reactivos y catalizadores específicos bajo condiciones controladas de temperatura y presión para lograr la estructura química deseada.
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costos y el impacto ambiental. El compuesto se produce típicamente en forma sólida y se almacena a -20°C para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: IDO-IN-12 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden alterar los grupos funcionales dentro del compuesto, modificando potencialmente su actividad biológica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos bajo condiciones controladas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir formas desoxigenadas .
4. Aplicaciones en Investigación Científica
This compound tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la indolamina 2,3-dioxigenasa y sus efectos en la vía de la quinurenina.
Biología: El compuesto ayuda a comprender el papel de la indolamina 2,3-dioxigenasa en la regulación inmunitaria y su impacto en diversos procesos biológicos.
Medicina: this compound se investiga por sus posibles aplicaciones terapéuticas en inmunoterapia del cáncer, ya que puede modular las respuestas inmunitarias y mejorar la eficacia de otros tratamientos.
Aplicaciones Científicas De Investigación
IDO-IN-12 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on the kynurenine pathway.
Biology: The compound helps in understanding the role of indoleamine 2,3-dioxygenase in immune regulation and its impact on various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in cancer immunotherapy, as it can modulate immune responses and enhance the efficacy of other treatments.
Mecanismo De Acción
IDO-IN-12 ejerce sus efectos inhibiendo la actividad de la indolamina 2,3-dioxigenasa. Esta enzima es responsable del catabolismo del L-triptófano a quinurenina, una vía involucrada en la regulación inmunitaria. Al inhibir esta enzima, this compound reduce la producción de quinurenina y sus metabolitos, que se sabe que suprimen las respuestas inmunitarias. Esta inhibición puede mejorar la actividad de las células inmunitarias, convirtiéndola en un posible candidato para la inmunoterapia del cáncer .
Compuestos Similares:
IDO-IN-6: Otro inhibidor de la indolamina 2,3-dioxigenasa con actividad biológica similar.
IDO1-IN-5: Un inhibidor selectivo y potente de la indolamina 2,3-dioxigenasa 1, conocido por sus propiedades de penetración en el cerebro.
IACS-8968: Un inhibidor dual de la indolamina 2,3-dioxigenasa y la triptófano 2,3-dioxigenasa.
Singularidad de this compound: Su capacidad de modular la respuesta inmunitaria al dirigirse a la vía de la quinurenina lo convierte en una herramienta valiosa tanto en contextos de investigación como terapéuticos .
Comparación Con Compuestos Similares
IDO-IN-6: Another inhibitor of indoleamine 2,3-dioxygenase with similar biological activity.
IDO1-IN-5: A selective and potent inhibitor of indoleamine 2,3-dioxygenase 1, known for its brain-penetrating properties.
IACS-8968: A dual inhibitor of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase.
Uniqueness of IDO-IN-12: Its ability to modulate the immune response by targeting the kynurenine pathway makes it a valuable tool in both research and therapeutic contexts .
Propiedades
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-3-[4-(2-methylsulfanylethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN5O3S/c1-24-5-4-16-11-10(17-23-18-11)12-19-22-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHHWEREOQPCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

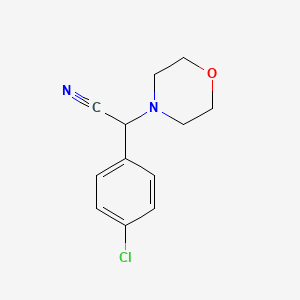
![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/new.no-structure.jpg)
![9-benzyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975846.png)
![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2975847.png)
![(E)-N-(4-methoxyphenethyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2975848.png)
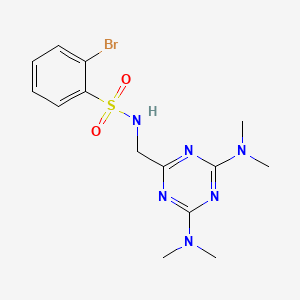
![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)
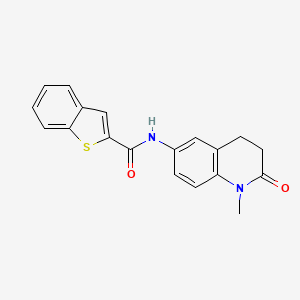
![N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975856.png)

